3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring both pyridine and pyrazole rings. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine derivatives with pyrazole precursors. One common method includes the Vilsmeier-Haack reaction, where a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 4-position of the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-Pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Pyridin-2-yl-1H-pyrazole-4-methanol.
Substitution: Depends on the nucleophile used, resulting in various substituted pyrazole derivatives.
Scientific Research Applications
3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness: 3-Pyridin-2-yl-1H-pyrazole-4-carbaldehyde is unique due to its combination of pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
5-pyridin-2-yl-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-7-5-11-12-9(7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGITWTNSORYNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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